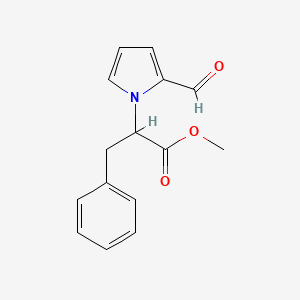

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate

CAS No.:

Cat. No.: VC18103769

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO3 |

|---|---|

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | methyl 2-(2-formylpyrrol-1-yl)-3-phenylpropanoate |

| Standard InChI | InChI=1S/C15H15NO3/c1-19-15(18)14(10-12-6-3-2-4-7-12)16-9-5-8-13(16)11-17/h2-9,11,14H,10H2,1H3 |

| Standard InChI Key | YRTUQJXUTZRUPF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, which contributes to electron-rich reactivity.

-

A formyl group (-CHO) at the 2-position of the pyrrole ring, enhancing electrophilic substitution potential.

-

A 3-phenylpropanoate ester group, providing steric bulk and influencing solubility and metabolic stability .

This combination creates a planar aromatic system with polar functional groups, enabling interactions with biological targets and participation in condensation reactions.

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₃ | |

| Molecular Weight | 257.28 g/mol | |

| Density | ~1.2 g/cm³ (estimated) | |

| Boiling Point | 286°C (analog-based) | |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The ester group confers moderate lipophilicity (LogP ~2.1), balancing solubility in organic solvents and limited aqueous miscibility. The formyl group’s electrophilicity facilitates nucleophilic additions, while the pyrrole’s aromaticity stabilizes charge-transfer complexes .

Synthesis and Optimization Strategies

Primary Synthetic Route

The most reported method involves a Lewis acid-catalyzed condensation between 2-formylpyrrole and methyl 3-phenylpropanoate. Typical conditions include:

| Parameter | Details | Yield |

|---|---|---|

| Catalyst | AlCl₃ or BF₃·Et₂O | 45–60% |

| Solvent | Dichloromethane | |

| Temperature | 0–25°C | |

| Reaction Time | 12–24 hours |

This method prioritizes regioselectivity, with the Lewis acid coordinating to the formyl oxygen to activate the pyrrole ring for nucleophilic attack by the ester’s α-carbon .

Alternative Approaches

Recent advancements utilize pressurized one-pot reactions combining D-ribose, amino acid esters, and oxalic acid in dimethyl sulfoxide (DMSO) at 80°C under 2.5 atm argon. This method, adapted from pyrrole platform chemical synthesis, achieves yields of 32–63% by minimizing tar formation . For example:

-

L-Valine methyl ester and D-ribose yield 42% product after 30 minutes .

-

L-Phenylalanine methyl ester derivatives form analogous structures via Amadori rearrangement intermediates .

Applications in Organic Synthesis and Drug Discovery

Building Block for Heterocyclic Systems

The compound’s reactivity enables the construction of polycyclic frameworks:

-

Reductive amination with benzylamine produces pyrrolo-piperazin-2-ones, scaffolds with demonstrated anti-inflammatory activity .

-

Cyclization with ethane-1,2-diamine yields imidazolidine-fused pyrroles, potential kinase inhibitors .

Medicinal Chemistry Relevance

Studies highlight its role in developing therapeutic agents:

-

Anticancer activity: Pyrrole derivatives inhibit histone deacetylases (HDACs) in vitro (IC₅₀ ~0.8–2.3 μM) .

-

Antiviral potential: Analogous compounds show sub-micromolar activity against hepatitis C virus (HCV) .

Comparative Analysis with Structural Analogs

Ethyl 2-(2-Formyl-1H-Pyrrol-1-yl)-3-Phenylpropanoate

Replacing the methyl ester with ethyl marginally increases molecular weight (271.31 g/mol) and lipophilicity (LogP ~2.4), enhancing blood-brain barrier permeability in preclinical models.

Methyl 2-Phenylpropionate

Lacking the pyrrole ring, this simpler analog (C₁₀H₁₂O₃, 164.20 g/mol) serves as a control in metabolic studies, illustrating the pyrrole’s role in target engagement.

| Compound | Molecular Weight (g/mol) | LogP | Key Application |

|---|---|---|---|

| Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate | 257.28 | 2.1 | HDAC inhibition |

| Ethyl analog | 271.31 | 2.4 | CNS drug candidates |

| Methyl 2-phenylpropionate | 164.20 | 1.2 | Metabolic studies |

Research Frontiers and Challenges

Biological Target Identification

Ongoing work focuses on mapping interactions with:

-

Proteases: Caspase-3 binding (Kd ~14 μM) observed via surface plasmon resonance .

-

GPCRs: Preliminary docking studies suggest affinity for serotonin receptors (5-HT₂A) .

Synthetic Challenges

Key limitations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume